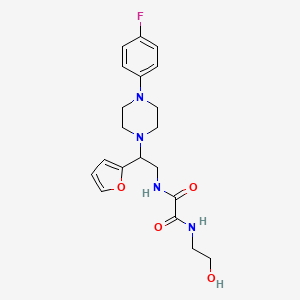

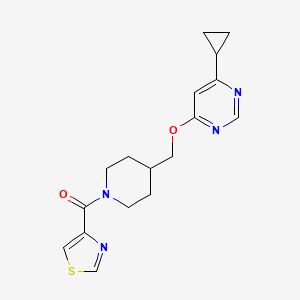

![molecular formula C15H16N2OS2 B2626539 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896355-52-5](/img/structure/B2626539.png)

3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their inhibitory activity against bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction yields the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis

The molecular structure of these derivatives has been analyzed using Quantum Theory of Atoms In Molecules (QTAIM) calculations . This approach provides a quantitative description of the molecular interactions and helps determine which amino acids interact with the ligands .Chemical Reactions Analysis

The reactivity of the synthesized compound towards some chemical reagents was observed to produce different heterocyclic derivatives .Wissenschaftliche Forschungsanwendungen

Supramolecular Gelators

Research by Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives, closely related to 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, as supramolecular gelators. They found that these derivatives can gelate ethanol/water and methanol/water mixtures, indicating potential in material science and pharmaceuticals due to their stability and low minimum gelator concentration (Yadav & Ballabh, 2020).

Supramolecular Aggregation

Sagar et al. (2018) studied N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which share structural similarity with this compound. Their findings revealed insights into the molecular conformations and modes of supramolecular aggregation in these compounds, beneficial for understanding molecular interactions in drug design (Sagar et al., 2018).

Antibacterial Agents

Palkar et al. (2017) synthesized novel analogs of benzothiazole-related compounds, which included derivatives of this compound. These compounds demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of such derivatives in developing new antibacterial drugs (Palkar et al., 2017).

Inhibitors of Stearoyl-CoA Desaturase-1

Uto et al. (2009) researched 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). This enzyme is crucial in lipid metabolism and related diseases. Their work identified potent SCD-1 inhibitors, contributing to understanding the therapeutic potential of benzothiazole derivatives in treating metabolic disorders (Uto et al., 2009).

Synthesis and Characterization of Complexes

Adhami et al. (2012) synthesized a compound related to this compound and explored its coordination with metal ions like Pd(II) and Ni(II). This research is significant for understanding the coordination chemistry and potential applications in catalysis or material science (Adhami et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of the compound 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

This compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, this compound prevents the deactivation of PTEN, thereby potentially influencing the pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of PTEN deactivation . This could potentially lead to a decrease in cell growth and proliferation, given PTEN’s role as a tumor suppressor .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQLEUIWLRPBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

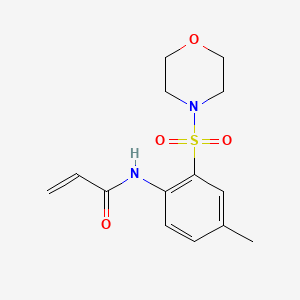

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

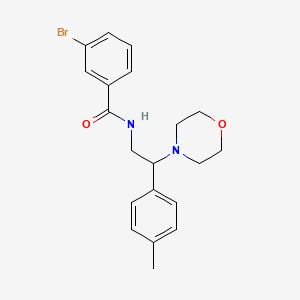

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2626459.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)